Cas no 1508702-20-2 (tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate)

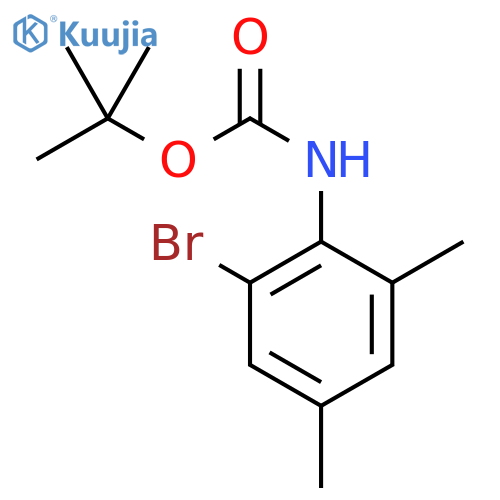

1508702-20-2 structure

商品名:tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate

CAS番号:1508702-20-2

MF:C13H18BrNO2

メガワット:300.191523075104

MDL:MFCD24122411

CID:5612386

PubChem ID:81523129

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-bromo-4,6-dimethylphenyl)carbamate

- tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate

-

- MDL: MFCD24122411

- インチ: 1S/C13H18BrNO2/c1-8-6-9(2)11(10(14)7-8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16)

- InChIKey: NXPSMTQKINLBSF-UHFFFAOYSA-N

- ほほえんだ: N(C1C(=CC(C)=CC=1Br)C)C(=O)OC(C)(C)C

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3533151-1g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 1g |

$414.0 | 2023-09-03 | ||

| Enamine | EN300-3533151-5.0g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 5.0g |

$1199.0 | 2025-03-18 | |

| Enamine | EN300-3533151-5g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 5g |

$1199.0 | 2023-09-03 | ||

| Enamine | EN300-3533151-0.1g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 0.1g |

$364.0 | 2025-03-18 | |

| Enamine | EN300-3533151-0.05g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 0.05g |

$348.0 | 2025-03-18 | |

| Enamine | EN300-3533151-10g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 10g |

$1778.0 | 2023-09-03 | ||

| Enamine | EN300-3533151-10.0g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 10.0g |

$1778.0 | 2025-03-18 | |

| Enamine | EN300-3533151-0.5g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 0.5g |

$397.0 | 2025-03-18 | |

| Enamine | EN300-3533151-0.25g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 0.25g |

$381.0 | 2025-03-18 | |

| Enamine | EN300-3533151-1.0g |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate |

1508702-20-2 | 95.0% | 1.0g |

$414.0 | 2025-03-18 |

tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1508702-20-2 (tert-butyl N-(2-bromo-4,6-dimethylphenyl)carbamate) 関連製品

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量